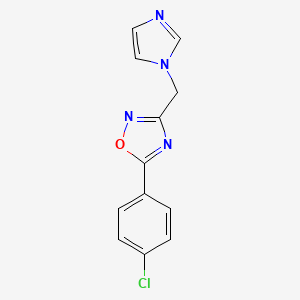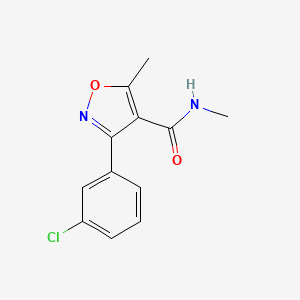![molecular formula C18H15N3O2 B7548617 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory disorders such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various disease processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline. One area of interest is in the development of new therapeutic agents based on this compound for the treatment of various diseases. Another area of interest is in the study of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, there is potential for the development of new synthetic methods for the production of this compound, which could make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline involves the reaction of 2-methylindoline with 5-pyridin-3-ylisoxazole-3-carboxylic acid and a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-9-13-5-2-3-7-16(13)21(12)18(22)15-10-17(23-20-15)14-6-4-8-19-11-14/h2-8,10-12H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMWDLZWFNVBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[5-(pyridin-3-YL)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)

![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)


![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)

methanone](/img/structure/B7548601.png)

![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)

